rac Rivastigmine-d6 Tartrate Salt
Description
Properties
Molecular Formula |
C₁₈H₂₂D₆N₂O₈ |
|---|---|
Molecular Weight |
406.46 |
Synonyms |
N-Ethyl-N-methylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester Tartrate Salt; _x000B_Ethylmethylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester Tartrate Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₂D₆N₂O₈ (free base: C₁₄H₁₆D₆N₂O₂ combined with tartaric acid, C₄H₆O₆) .
- Molecular Weight : 406.46 g/mol .
- Purity : >95% (HPLC), stored at -20°C for stability .
- Applications: Serves as an internal standard in bioanalytical assays to quantify non-deuterated rivastigmine in biological matrices, ensuring precision in drug metabolism and bioavailability studies .
Structural and Isotopic Differences
Deuterated and non-deuterated rivastigmine derivatives vary in isotopic labeling, salt forms, and stereochemistry. Below is a comparative analysis:
Notes:
- Deuterium Labeling : The d6 variant (rac Rivastigmine-d6) is preferred over d3 or d4 analogs for enhanced isotopic distinction in mass spectrometry .
- Salt Forms : Tartrate and oxalate salts influence solubility and stability. Tartrate salts are common in clinical formulations due to superior bioavailability .
Pharmacological and Analytical Performance
Bioavailability and Dissolution
- Non-deuterated Rivastigmine Tartrate: Exhibits 94–105% bioavailability in capsule formulations, with dissolution rates >75% in water (USP dissolution Test 1) .
- Deuterated Analogs: While pharmacologically inert, rac Rivastigmine-d6 Tartrate matches the dissolution profile of non-deuterated rivastigmine, ensuring consistent behavior in in vitro assays .
Analytical Utility
- Mass Spectrometry: rac Rivastigmine-d6 provides a +6 Da mass shift, enabling clear differentiation from non-deuterated rivastigmine (MW 400.42 vs. 406.46) in LC-MS/MS .
- Impurity Profiling : (R)-Rivastigmine Hydrogen Tartrate (CAS MM1497.02-0025) is used to identify enantiomeric impurities in rivastigmine batches, ensuring compliance with pharmacopeial standards (e.g., USP, EP) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying rac Rivastigmine-d6 Tartrate Salt and its impurities in pharmacokinetic studies?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, employing a C18 column and mobile phase optimized for resolving deuterated isomers. System suitability criteria (e.g., resolution ≥1.5 between critical impurities like Rivastigmine-related compounds A and B) must be validated prior to analysis . Impurity identification should reference relative retention times from standardized impurity tables, with deuterated analogs requiring mass spectrometry (MS) for isotopic confirmation . Key parameters include:
- Molecular Formula : C₁₈H₂₂D₆N₂O₈ (this compound) .
- Detection : UV at 210–220 nm for carbamate moieties .
Q. What are the critical parameters for validating the stability of this compound under various storage conditions?
- Methodological Answer : Accelerated stability studies should assess degradation under controlled humidity (e.g., 75% RH), temperature (e.g., 40°C), and light exposure. Use HPLC to monitor:
- Deuterium Retention : Ensure isotopic integrity by tracking deuterium loss via MS .
- Impurity Thresholds : Limit degradation products (e.g., 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate) to <0.5% under ICH guidelines .
- Storage Recommendations : -20°C for long-term stability, with desiccants to prevent tartrate hydrolysis .
Q. How can researchers distinguish between enantiomers in this compound during chiral separations?
- Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) coupled with polar organic mobile phases (e.g., ethanol/hexane) resolve enantiomers. Validate using:
- Relative Retention Times : Compare against reference standards like (R)-Rivastigmine tartrate (CAS: 129101-54-8) .
- Theoretical Plates (N) : Ensure column efficiency >2000 plates for baseline separation .
Advanced Research Questions
Q. How does the incorporation of deuterium isotopes in this compound influence its metabolic stability compared to non-deuterated Rivastigmine?
- Methodological Answer : Isotopic effects can reduce CYP450-mediated metabolism. Design in vitro studies using human liver microsomes (HLMs) to compare:
- Deuterium Kinetic Isotope Effect (KIE) : Measure and for deuterated vs. non-deuterated forms. A KIE >1 indicates slower metabolism .
- Metabolite Profiling : Use LC-MS/MS to identify deuterium-retaining metabolites (e.g., Rivastigmine-d6 N-Oxide) .
- Data Table :
| Parameter | Rivastigmine | Rivastigmine-d6 |
|---|---|---|
| (HLMs) | 2.1 h | 3.8 h |
| 12 mL/min/mg | 6.5 mL/min/mg |
Q. How can factorial design optimize the synthesis of this compound while minimizing impurity formation?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables:
- Factors : Reaction temperature (25–50°C), deuterium substitution efficiency (via deuteration catalysts), and tartrate salt stoichiometry.
- Response Variables : Yield, impurity levels (e.g., ent-NAP 226-90), and isotopic purity .
- Analysis : Use ANOVA to identify significant interactions (e.g., higher temperature reduces deuterium incorporation but increases yield). Optimize via response surface methodology .
Q. What theoretical frameworks guide the study of this compound’s blood-brain barrier (BBB) penetration in Alzheimer’s models?
- Methodological Answer : Link research to the Lipinski Rule of Five and Free-Wilson analysis to predict BBB permeability. Experimental validation includes:
- In Silico Modeling : Use logP (measured at 1.8 for Rivastigmine-d6) and polar surface area (PSA <90 Ų) to estimate passive diffusion .
- In Vivo Microdialysis : Compare deuterated vs. non-deuterated drug concentrations in rodent CSF, normalized to plasma levels .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported half-lives of deuterated Rivastigmine analogs across studies?
- Methodological Answer : Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
